molecular formula C15H12BrClN2O2S B3624210 [4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid

[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid

Cat. No.: B3624210
M. Wt: 399.7 g/mol
InChI Key: KTEJPRUDMJAPLI-UHFFFAOYSA-N
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Description

The compound “[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid” is a complex organic molecule. It contains a phenylacetic acid moiety, which is a common structural component in various pharmaceuticals and biologically active compounds . The compound also contains bromine and chlorine atoms, which could potentially make it reactive .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the carbonothioyl group and the introduction of the bromine and chlorine atoms. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl rings and the carbonothioyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including its molecular structure and the specific conditions under which it’s used. The presence of the bromine and chlorine atoms could make it reactive, and it might undergo various types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific biological system in which it’s used. Without specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it’s used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would likely depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, and its possible use in various industrial processes .

Properties

IUPAC Name

2-[4-[(4-bromo-2-chlorophenyl)carbamothioylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2S/c16-10-3-6-13(12(17)8-10)19-15(22)18-11-4-1-9(2-5-11)7-14(20)21/h1-6,8H,7H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJPRUDMJAPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid
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[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid
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[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid
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[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid

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